molecular formula C11H14N4 B1587655 1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine CAS No. 883291-44-9

1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine

Cat. No. B1587655
CAS RN: 883291-44-9
M. Wt: 202.26 g/mol
InChI Key: IJAOJMXDYLVVDI-UHFFFAOYSA-N
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Description

1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine, also known as PTZPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PTZPA is a triazole derivative that has been synthesized through various methods and has shown promising results in scientific studies.

Scientific Research Applications

Synthesis of Imidazole Derivatives

Imidazole derivatives are known for their wide range of pharmacological activities. The triazole ring in the compound serves as a precursor for synthesizing imidazole derivatives, which are crucial in developing new drugs with antibacterial, antifungal, and antiviral properties .

Anticancer Research

The structural motif of triazoles is often used in the design of anticancer drugs. Research indicates that triazole benzoic acid hybrids, which can be derived from this compound, show promise as potent anticancer molecules .

Development of Antimicrobial Agents

Due to its structural similarity to imidazole, this compound can be used to synthesize antimicrobial agents. Imidazole-containing compounds have shown effectiveness against a broad spectrum of microbial infections .

Agricultural Chemicals

Triazole derivatives are utilized in the synthesis of agrochemicals. These compounds can act as fungicides, herbicides, and growth regulators, contributing to crop protection and yield improvement .

Material Science Applications

In material science, triazole compounds are used as nitrogen-containing heterocyclic ligands. They are also employed in information recording systems due to their stable photophysical properties .

Industrial Applications

The compound’s derivatives find applications in industries as components of dyes, photographic materials, and photostabilizers. They are also used as corrosion inhibitors, particularly for copper alloys .

Synthesis of Tetrazole Derivatives

Tetrazoles are another class of compounds with significant applications. The triazole ring can be transformed into tetrazoles, which are used as metabolically stable surrogates for carboxylic acids in medicinal chemistry .

Pharmaceutical Formulations

This compound can be a key intermediate in the synthesis of pharmaceuticals that require a triazole ring. Triazoles are part of the core structure in many drugs, including antihistamines and proton pump inhibitors .

properties

IUPAC Name

1-phenyl-3-(1,2,4-triazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c12-11(10-4-2-1-3-5-10)6-7-15-9-13-8-14-15/h1-5,8-9,11H,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAOJMXDYLVVDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN2C=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406748
Record name 1-PHENYL-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(1H-1,2,4-triazol-1-YL)propan-1-amine

CAS RN

883291-44-9
Record name 1-PHENYL-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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